(2S)-5-(ジアミノメチリデンアミノ)-2-(ドデカンオイルアミノ)ペンタン酸;塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

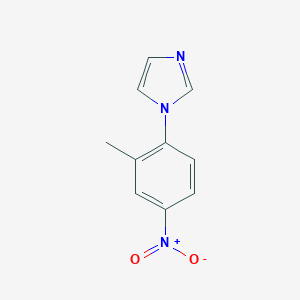

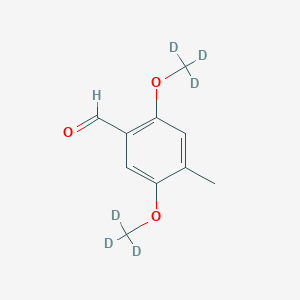

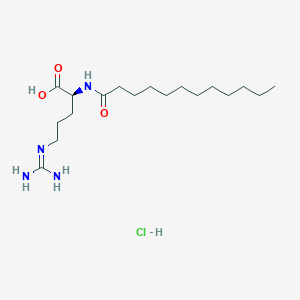

The compound (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride is a derivative of pentanoic acid, which is a five-carbon straight-chain fatty acid. This compound is characterized by the presence of an amino group, a dodecanoyl group (a twelve-carbon fatty acyl group), and a diamine functionality. It is a chiral molecule due to the presence of an asymmetric carbon atom.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride, they do provide insights into related synthetic methods. For instance, the synthesis of (2S,3S)-3-hydroxypipecolic acid is achieved with an overall yield of 10.2% and 98% enantiomeric excess (ee) starting from 1,5-pentanediol. The key steps include d-proline catalyzed sequential α-aminooxylation/Horner–Wadsworth–Emmons olefination of an aldehyde and Pd-catalyzed MOM-ether directed aza-Claisen rearrangement . These methods could potentially be adapted for the synthesis of the compound by incorporating the appropriate dodecanoyl and diamine functionalities at the relevant positions on the pentanoic acid backbone.

Molecular Structure Analysis

The molecular structure of (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride would include several functional groups that are important for its reactivity and interaction with biological molecules. The presence of multiple amino groups suggests that it could engage in hydrogen bonding and ionic interactions, while the dodecanoyl group would contribute lipophilic character to the molecule. The chiral center would influence the molecule's interaction with chiral environments, such as enzyme active sites.

Chemical Reactions Analysis

The amino groups in the compound are likely to be reactive sites for further chemical modification. For example, they could be involved in the formation of amides or ureas. The fatty acyl chain could also undergo reactions typical of carboxylic acids and their derivatives, such as esterification or amidation. The presence of a diamine suggests potential for coordination with metal ions or involvement in catalysis, as seen in some enzyme active sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride would be influenced by its molecular structure. The compound is expected to be solid at room temperature, with a relatively high melting point due to the presence of the hydrochloride salt form, which would increase ionic character and lattice energy. The solubility would depend on the solvent; it would likely be soluble in water due to the hydrochloride salt and amino groups, and less soluble in nonpolar solvents due to the dodecanoyl group. The compound's chiral nature means it would exhibit optical activity and could exist in enantiomerically pure forms.

Relevant Case Studies

The papers provided do not include case studies directly related to (2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride. However, the synthesis and study of S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of nitric oxide synthase (NOS) suggest that structurally similar compounds can have significant biological activity and potential therapeutic applications. The design and synthesis of these compounds, as well as the examination of their structure-activity relationships, could provide a framework for the study of the compound , particularly in the context of its interaction with biological systems and potential as a pharmacological agent.

科学的研究の応用

光触媒脱酸素化アミド化

この化合物のアミン基は、光触媒脱酸素化アミド化反応に利用できる 。このプロセスは、穏和な条件下で官能化されたアミドを合成するために価値があり、医薬品分子の後期官能基化に有益です。この方法は、中程度の収率から良好な収率を提供し、スケーラブルであるため、産業用途に適しています。

特性

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-(dodecanoylamino)pentanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N4O3.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(23)22-15(17(24)25)12-11-14-21-18(19)20;/h15H,2-14H2,1H3,(H,22,23)(H,24,25)(H4,19,20,21);1H/t15-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPNNVVJPXCUQN-RSAXXLAASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181434-85-5 |

Source

|

| Record name | L-Arginine, N2-(1-oxododecyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181434-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2Z,6Z,10Z)-8-Hydroxy-3,7,11,15,15-pentamethylbicyclo[12.1.0]pentadeca-2,6,10-triene-4,9-dione](/img/structure/B128996.png)